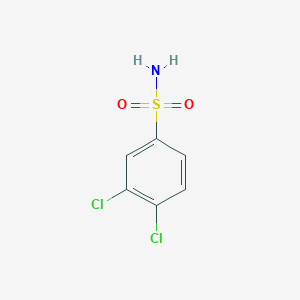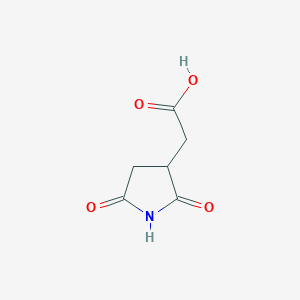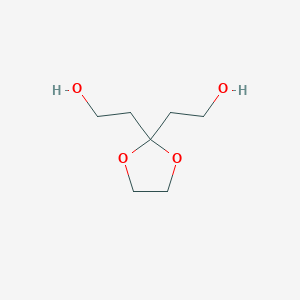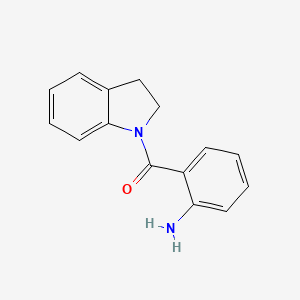
trans,trans-4-(3,4-Difluorphenyl)-4'-Propyl-1,1'-Bi(cyclohexan)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane): is a chemical compound with the molecular formula C21H30F2. It is characterized by the presence of two cyclohexane rings connected by a single bond, with a 3,4-difluorophenyl group and a propyl group attached to the cyclohexane rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorine atoms can serve as markers for tracking the compound in biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Medicine: It can be used in the synthesis of drug candidates with specific biological activities .
Industry: Industrially, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique structural properties contribute to the development of materials with desirable physical and chemical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and cyclohexane derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as gas chromatography (GC) and mass spectrometry (MS), is essential for monitoring the reaction progress and verifying the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the cyclohexane rings or the propyl group may be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the conversion of the difluorophenyl group to a fluorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .
Wirkmechanismus
The mechanism of action of trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong interactions with various biological molecules, influencing their activity and function. Additionally, the cyclohexane rings provide a rigid framework that can modulate the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
trans,trans-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane): This compound has a vinyl group instead of a propyl group, which can lead to different reactivity and applications.
trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane): This compound has an ethyl group instead of a propyl group, affecting its physical and chemical properties.
Uniqueness: The uniqueness of trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) lies in its specific combination of functional groups and structural features.
Eigenschaften
IUPAC Name |
1,2-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h12-18H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWZOZXLWVWJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342385 |
Source


|
| Record name | 3~3~,3~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82832-57-3 |
Source


|
| Record name | 3~3~,3~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)


![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)
![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)

